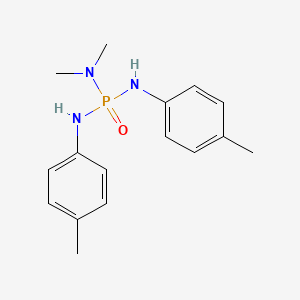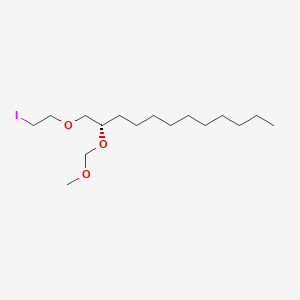
N-(2-Hydroxyethyl)-15-methylhexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-15-methylhexadecanamide is a chemical compound that belongs to the class of fatty acid amides It is characterized by the presence of a long hydrocarbon chain with a hydroxyl group and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-15-methylhexadecanamide typically involves the reaction of 15-methylhexadecanoic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:
[ \text{15-methylhexadecanoic acid} + \text{ethanolamine} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-15-methylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(2-Oxoethyl)-15-methylhexadecanamide.
Reduction: Formation of N-(2-Aminoethyl)-15-methylhexadecanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-15-methylhexadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-15-methylhexadecanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may interact with peroxisome proliferator-activated receptors (PPARs) and cannabinoid receptors, influencing lipid metabolism and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Palmitoylethanolamide: Another fatty acid amide with similar biological activities.
Oleoylethanolamide: Known for its role in appetite regulation and lipid metabolism.
Stearoylethanolamide: Studied for its anti-inflammatory properties.
Uniqueness
N-(2-Hydroxyethyl)-15-methylhexadecanamide is unique due to its specific structural features, such as the presence of a methyl group on the hexadecanamide chain. This structural variation can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
193264-52-7 |
|---|---|
Fórmula molecular |
C19H39NO2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-15-methylhexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-19(22)20-16-17-21/h18,21H,3-17H2,1-2H3,(H,20,22) |
Clave InChI |
AHWBDRIMBBOKAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)

![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)


![6-[(Undec-10-en-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12568853.png)
![2-[(Tributylgermyl)methyl]benzaldehyde](/img/structure/B12568861.png)



![3-Methyl-3-[(trimethylsilyl)ethynyl]oxiranemethanol](/img/structure/B12568878.png)
![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)
![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)
